5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a methylidene group linked to a 7-bromo-2,3-dihydro-1,4-benzodioxin moiety. This structure combines the electronic effects of the brominated benzodioxin ring with the hydrogen-bonding and tautomeric properties of the barbiturate system, making it a candidate for exploring structure-activity relationships in medicinal chemistry or materials science.
Properties
IUPAC Name |
5-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c14-8-5-10-9(20-1-2-21-10)4-6(8)3-7-11(17)15-13(19)16-12(7)18/h3-5H,1-2H2,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMULHHJKOAMMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin, followed by a condensation reaction with pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the dioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and probes for studying biological processes. The brominated dioxin ring is particularly useful for binding to specific protein targets .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The ability to modify the structure allows for the optimization of pharmacological properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated dioxin ring can form strong interactions with protein active sites, leading to inhibition or modulation of enzyme activity. The pyrimidine trione core can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Target Compound vs. Compound 5
Target Compound vs. 6JW
- Bromine Position : The target’s aromatic bromine differs from 6JW’s aliphatic bromine, leading to distinct electronic environments. Aromatic bromine may stabilize the π-system via resonance, while 6JW’s bromoethyl group could facilitate nucleophilic substitution .
- Lipophilicity : The benzodioxin ring in the target likely increases lipophilicity compared to 6JW’s alkyl chains, impacting solubility and membrane permeability.
Target Compound vs. Compound 17
- Core Heteroatoms : The target’s benzodioxin (oxygen) contrasts with Compound 17’s benzodithiazine (sulfur), altering electronic properties and hydrogen-bonding capacity. Sulfur atoms in Compound 17 may enhance metal-binding affinity .
- Functional Diversity: Compound 17 includes cyano and hydroxybenzylidene groups, enabling diverse interactions (e.g., dipole-dipole, π-stacking) absent in the target compound .
Biological Activity
5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structural features. It includes a brominated dioxin moiety and a diazinane trione core, which confer distinct chemical properties and potential biological activities. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1,3-diazinane-2,4,6-trione. Its molecular formula is , with a molecular weight of approximately 341.12 g/mol. The presence of the bromine atom and the diazinane structure suggests potential reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing benzodioxin structures have been studied for their antibacterial and antifungal properties. The brominated derivative may enhance these effects through halogen bonding interactions.
- Anticancer Potential : The diazinane moiety is associated with various anticancer activities in related compounds. The unique structure of this compound may enable it to inhibit cancer cell proliferation or induce apoptosis.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, modulating signaling pathways that affect cell growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to cellular damage and death.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits antibacterial properties against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study: Anticancer Activity
In a study examining the anticancer potential of related compounds, it was found that derivatives with similar structural motifs significantly inhibited the growth of various cancer cell lines. For instance, a compound structurally related to this compound was shown to induce apoptosis through the activation of caspase pathways in human breast cancer cells (MCF-7) .
Case Study: Antimicrobial Properties
Another study focused on the antimicrobial properties of brominated benzodioxins demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .
Q & A
Q. What are the key synthetic routes for preparing 5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione, and what experimental parameters influence yield?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 7-bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and 1,3-diazinane-2,4,6-trione. Critical parameters include:
- Catalyst selection : Use of piperidine or ammonium acetate in ethanol or methanol (60–80°C, 6–12 hrs) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require inert atmospheres to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid/water) is essential to isolate the α,β-unsaturated ketone product .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or HIV-1 reverse transcriptase using fluorometric assays (IC₅₀ values) .
- Receptor binding : Radioligand displacement assays (e.g., GABAA or serotonin receptors) with HEK293 cells .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent interference .
- Assay variability : Validate protocols with positive controls (e.g., aspirin for COX-2 inhibition) and replicate across labs .
- Stereochemical purity : Ensure enantiomeric excess (>98%) via chiral HPLC (Chiralpak AD-H column) to exclude inactive isomers .
Q. What strategies optimize the compound’s synthetic yield while minimizing bromine displacement side reactions?
Methodological Answer:
- Temperature control : Maintain reactions at 70–75°C to suppress Br⁻ elimination (common above 80°C) .
- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups on the benzodioxin oxygen to stabilize the intermediate .
- Catalyst tuning : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to accelerate condensation without bromine loss .
Q. How can environmental impact studies assess the persistence of this compound in aquatic systems?
Methodological Answer:
- Hydrolysis studies : Monitor degradation in pH 7.4 buffer (37°C) via LC-MS; half-life >100 days suggests high persistence .
- Photodegradation : Expose to UV light (254 nm) and quantify breakdown products (e.g., debrominated derivatives) .
- QSAR modeling : Predict bioaccumulation potential using logP values (calculated: 2.8–3.2) and molecular weight (452.2 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
